(3-Chloro-5-fluorophenyl)hydrazine
Description
(3-Chloro-5-fluorophenyl)hydrazine is a substituted phenylhydrazine derivative featuring a chloro group at the 3-position and a fluoro group at the 5-position of the aromatic ring. Substituted phenylhydrazines are widely used in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrazoles and pyrazolidines . The electron-withdrawing nature of the chloro and fluoro substituents likely influences its reactivity, solubility, and stability, distinguishing it from simpler hydrazine derivatives.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSFQZXJAPOUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295622 | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260890-58-1 | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260890-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluorophenyl)hydrazine typically involves the reaction of 3-chloro-5-fluoroaniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-fluorophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
(3-Chloro-5-fluorophenyl)hydrazine serves as a versatile building block in organic chemistry. Its reactivity allows it to participate in various chemical reactions, including:
- Suzuki-Miyaura Cross-Coupling : This reaction is significant for forming carbon-carbon bonds and synthesizing complex organic molecules.
- Oxidation and Reduction Reactions : The compound can be oxidized to form azo compounds or reduced to yield amines, making it useful in synthesizing other derivatives.
Biological Research
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, one study reported the following IC50 values against various cancer cell lines:
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MDA-MB-231 (breast) | 14.0 |
| Derivative B | HEP3BPN11 (liver) | 22.4 |
These values suggest that certain derivatives may be comparable to standard chemotherapeutic agents.
Anti-inflammatory and Antiangiogenic Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated significant reductions in inflammation markers in animal models. Furthermore, specific derivatives showed potent antiangiogenic activity by inhibiting proangiogenic cytokines such as TNFα and VEGF, which are crucial in tumor progression.
Enzyme Inhibition Studies
This compound has been utilized in studies focusing on enzyme inhibition, particularly regarding metabolic pathways relevant to diseases like diabetes and obesity. Its ability to inhibit specific enzymes can lead to potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40-50 | 29 |
| P. aeruginosa | 40-50 | 24 |
| S. typhi | 40-50 | 30 |
| K. pneumoniae | 40-50 | 19 |
Case Studies
Case Study on Rickettsial Infection
A study demonstrated that treatment with a related hydrazine derivative at a dose of 10 mg/kg significantly protected mice against rickettsial infections, resulting in improved survival rates and milder disease manifestations.
Cancer Treatment Research
In pharmacological studies, derivatives of this compound were evaluated for their cytotoxic effects on multiple human cancer cell lines. The results indicated that specific substitutions on the phenyl ring enhanced their anticancer activity.
Mechanism of Action
The mechanism by which (3-Chloro-5-fluorophenyl)hydrazine exerts its effects is largely dependent on its interaction with biological molecules. The hydrazine group can form covalent bonds with various biomolecules, leading to inhibition of enzyme activity or disruption of protein function. The presence of chlorine and fluorine atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Key Observations :
- Solubility : Fluorinated analogs like (3,5-Difluorophenyl)hydrazine HCl may exhibit higher solubility in polar solvents due to fluorine’s electronegativity, whereas the chloro substituent could enhance lipophilicity .
- Synthetic Utility : Substituent positions influence regioselectivity in heterocycle formation. For example, (3-Fluorophenyl)hydrazine participates in pyrazole synthesis, but chloro-fluoro substitution may favor different reaction pathways .
Comparison :
- The chloro-fluoro substitution in this compound may require milder conditions than those for difluorinated analogs to avoid side reactions, given the higher reactivity of the chloro group.
Toxicity and Metabolic Considerations
Hydrazine derivatives often exhibit hepatotoxicity due to metabolic formation of acetyl hydrazide and reactive diazohydroxides . Key comparisons:
- Toxicity Mitigation: Fluorinated analogs like (3,5-Difluorophenyl)hydrazine may show reduced toxicity compared to non-fluorinated derivatives due to fluorine’s metabolic stability .
- Chloro Group Impact : The chloro substituent in this compound could exacerbate toxicity by forming reactive intermediates, necessitating careful pharmacokinetic evaluation.
Data Tables
Table 1: Comparison of Key Physicochemical Properties
| Property | This compound | (3,5-Difluorophenyl)hydrazine HCl | (3-Fluorophenyl)hydrazine HCl |
|---|---|---|---|
| Predicted LogP (Lipophilicity) | ~2.1 (estimated) | ~1.8 | ~1.5 |
| Solubility in Water | Low | Moderate | Moderate |
| Melting Point | Not reported | 220–225°C | 205–210°C |
Note: Data inferred from structural analogs and substituent effects .
Table 2: Reaction Conditions for Hydrazine Derivatives
| Compound | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| (3-Chloropropionyl)hydrazine | 1.0 N HCl, benzene, 80°C, 60 min | 92% | |
| 2-Fluorophenylhydrazine HCl | AcOH/H2SO4, 0°C, 2 hours | 85% |
Biological Activity
(3-Chloro-5-fluorophenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications. This article delves into the compound's biological activity, including its mechanisms, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, along with a hydrazine functional group. Its molecular formula is with a molecular weight of 197.03 g/mol. The presence of these substituents contributes to its reactivity and biological activity, making it an important compound in synthetic organic chemistry and medicinal applications .
Target Interactions
Hydrazine derivatives, including this compound, are known to interact with various biological targets. They exhibit high affinity for multiple receptors, which facilitates their role in enzyme inhibition and protein interactions. The compound is particularly noted for its ability to participate in Suzuki–Miyaura cross-coupling reactions, leading to the formation of complex organic molecules .
Biochemical Pathways
The biochemical pathways involving this compound include:
- Oxidation : Formation of azo compounds.
- Reduction : Generation of amines.
- Substitution : Various substituted phenylhydrazines depending on the nucleophile used .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this hydrazine have demonstrated significant inhibitory effects on cancer cell lines. A notable study reported that a derivative exhibited an IC50 value comparable to standard chemotherapeutic agents against various human cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound derivative | MDA-MB-231 (breast cancer) | 14.0 |
| This compound derivative | HEP3BPN11 (liver cancer) | 22.4 |
Anti-inflammatory and Antiangiogenic Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies suggest that it can significantly reduce inflammation markers in animal models. Additionally, certain derivatives have shown potent antiangiogenic activity by inhibiting proangiogenic cytokines such as TNFα and VEGF, which are crucial in tumor progression .
Enzyme Inhibition
This compound has been utilized in studies focusing on enzyme inhibition. It has been shown to inhibit enzymes involved in various metabolic pathways, leading to potential therapeutic applications in diseases like diabetes and obesity .
Case Studies
- Rickettsial Infection Study : A study demonstrated that treatment with a related hydrazine derivative at a dose of 10 mg/kg significantly protected mice against rickettsial infections, resulting in improved survival rates and milder disease manifestations .
- Cancer Treatment Research : In a pharmacological study, derivatives of this compound were evaluated for their cytotoxic effects on multiple human cancer cell lines. The results indicated that specific substitutions on the phenyl ring enhanced their anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
